Maropitant

Catalog No.
S003064
CAS No.
147116-67-4
M.F
C32H40N2O
M. Wt
468.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maropitant

CAS Number

147116-67-4

Product Name

Maropitant

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C32H40N2O

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1

InChI Key

OMPCVMLFFSQFIX-CONSDPRKSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Synonyms

(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, (2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, 2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, maropitant, maropitant citrate

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Description

The exact mass of the compound Maropitant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Alimentary tract and metabolism, Other antiemetics -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Link to Vomiting Control

Maropitant belongs to a class of drugs called neurokinin-1 (NK-1) receptor antagonists. These drugs block the action of a neuropeptide called substance P, which plays a crucial role in various physiological processes, including the transmission of pain signals and the vomiting reflex. By blocking NK-1 receptors, maropitant effectively prevents substance P from exerting its effects, thereby inhibiting vomiting. This mechanism of action is well-established in scientific literature [].

Studies have demonstrated the efficacy of maropitant in preventing vomiting caused by various stimuli, including chemotherapy-induced emesis, opioid-induced vomiting during anesthesia, and motion sickness in dogs [, ].

Potential Role as an Analgesic Adjunct

Maropitant's ability to block substance P, a key player in pain perception, has led researchers to explore its potential as an adjunct analgesic drug. Studies have shown that maropitant can decrease the minimum alveolar concentration (MAC) of sevoflurane, an inhalational anesthetic, in both dogs and cats []. This suggests that maropitant might contribute to pain management when used alongside other pain medications. However, further research is needed to fully understand its analgesic properties.

Maropitant is a synthetic compound primarily used as an antiemetic in veterinary medicine, specifically for dogs and cats. It is a neurokinin-1 receptor antagonist that effectively prevents vomiting by blocking the action of substance P, a neuropeptide involved in the vomiting reflex. Approved by the U.S. Food and Drug Administration in 2007, maropitant is marketed under the brand name Cerenia and is administered either orally or via subcutaneous injection .

The chemical structure of maropitant is characterized by its complex bicyclic framework and a diphenylmethane moiety, with a molecular formula of C₃₂H₄₀N₂O. Its IUPAC name is (2S,3S)-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine .

  • Maropitant works by blocking the binding of substance P to NK1 receptors in the brain, which are involved in the sensation of nausea and the vomiting reflex [].
  • By preventing this binding, maropitant helps control vomiting episodes.
  • Maropitant is generally well- tolerated in dogs and cats at prescribed doses [, ].
  • Safety studies have been conducted to assess its effects in animals [, ]. These studies are essential for regulatory approval by veterinary medicine authorities.
  • As with any medication, consult a veterinarian for potential side effects and proper use specific to your pet's needs.

Maropitant undergoes various chemical transformations primarily in the liver through cytochrome P450 enzymes, notably CYP2D15 and CYP3A12. These enzymes facilitate the hydroxylation of maropitant, leading to the formation of multiple metabolites, with CJ-18,518 being the most significant . The drug exhibits non-linear pharmacokinetics, meaning that its clearance does not increase proportionally with dosage due to saturation of metabolic pathways upon repeated administration .

Maropitant's primary biological activity is its role as an antagonist at neurokinin-1 receptors. By inhibiting the binding of substance P to these receptors in both central and peripheral nervous systems, it effectively alleviates nausea and vomiting caused by various stimuli, including chemotherapy agents and motion sickness . Its selectivity for neurokinin-1 receptors over neurokinin-2 and neurokinin-3 receptors allows it to provide a broad spectrum of antiemetic effects without sedation .

The synthesis of maropitant involves several steps that include:

  • Formation of Bicyclic Framework: The initial step typically involves constructing the bicyclic core structure through cyclization reactions.
  • Introduction of Functional Groups: Subsequent steps introduce various functional groups such as methoxy and tert-butyl groups to enhance pharmacological properties.
  • Final Modifications: The final stages involve purification processes such as chromatography to isolate the desired compound from by-products.

While specific synthetic routes are proprietary, they generally rely on established organic synthesis techniques involving nucleophilic substitutions and cyclization reactions .

Maropitant is primarily used in veterinary medicine for:

  • Prevention of Vomiting: Effective against vomiting induced by motion sickness or chemotherapy.
  • Treatment of Nausea: Alleviates nausea associated with various medical conditions.
  • Postoperative Care: Reduces vomiting following surgical procedures in pets.

Its effectiveness has made it a staple in veterinary practices for managing emesis in dogs and cats .

Maropitant has been studied for potential interactions with other medications. Notably:

  • CYP450 Interactions: Co-administration with drugs metabolized by CYP2D15 or CYP3A12 may alter maropitant's efficacy or toxicity due to competitive inhibition.
  • Drug Combinations: Caution is advised when using maropitant alongside other medications like chloramphenicol, phenobarbital, and nonsteroidal anti-inflammatory drugs due to potential adverse effects .

Clinical studies indicate that while interactions can occur, they are generally manageable under veterinary supervision .

Several compounds share structural or functional similarities with maropitant. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
OndansetronSerotonin receptor antagonistAnti-nausea in humansPrimarily targets serotonin receptors
AprepitantNeurokinin receptor antagonistAnti-emetic in humansUsed for chemotherapy-induced nausea
GranisetronSerotonin receptor antagonistAnti-nausea in humansLong half-life compared to ondansetron
PalonosetronSerotonin receptor antagonistAnti-nausea in humansLonger duration of action than others

Maropitant stands out due to its unique mechanism targeting neurokinin-1 receptors specifically within the context of veterinary applications, making it particularly effective for treating emesis in dogs and cats without sedative effects .

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

468.314063904 g/mol

Monoisotopic Mass

468.314063904 g/mol

Heavy Atom Count

35

Appearance

white solid powder

UNII

4XE2T9H4DH

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dogs: For the treatment and prevention of nausea induced by chemotherapyFor the prevention of vomiting except that induced by motion sicknessFor the treatment of vomiting, in combination with other supportive measuresFor the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphineCats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sicknessFor the treatment of vomiting, in combination with other supportive measures.
Tablets Dogs: For the prevention of nausea induced by chemotherapy. For the prevention of vomiting induced by motion sickness. For the prevention and treatment of vomiting, in conjunction with Cerenia solution for injection and in combination with other supportive measures. Solution for injectionDogs: For the treatment and prevention of nausea induced by chemotherapy. For the prevention of vomiting except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures. For the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphine. Cats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures.

MeSH Pharmacological Classification

Antiemetics

ATC Code

QA04AD90

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

147116-67-4

Wikipedia

Maropitant
Iopydol

Use Classification

Veterinary drugs -> Alimentary tract and metabolism, Other antiemetics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1:Comparative efficacy of metoclopramide, ondansetron and maropitant in preventing parvoviral enteritis-induced emesis in dogs. Yalcin E, Keser GO.J Vet Pharmacol Ther. 2017 Feb 14. doi: 10.1111/jvp.12396. [Epub ahead of print] PMID: 28198032 2:Interaction between maropitant and carprofen on sparing of the minimum alveolar concentration for blunting adrenergic response (MAC-BAR) of sevoflurane in dogs. Fukui S, Ooyama N, Tamura J, Umar MA, Ishizuka T, Itami T, Miyoshi K, Sano T, Yamashita K.J Vet Med Sci. 2017 Mar 18;79(3):502-508. doi: 10.1292/jvms.15-0666. Epub 2017 Jan 21. PMID: 28111373 Free PMC Article3:A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs. Lorenzutti AM, Martín-Flores M, Litterio NJ, Himelfarb MA, Invaldi SH, Zarazaga MP.Can Vet J. 2017 Jan;58(1):35-38. PMID: 28042152

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